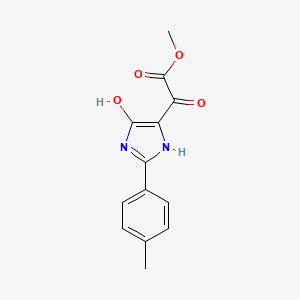
Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is a complex organic compound with a unique structure that includes an imidazole ring, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate typically involves multi-step organic reactions One common method includes the condensation of 4-methylbenzaldehyde with glycine to form an intermediate, which is then cyclized to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The imidazole ring can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-2-phenyl-alpha-oxo-1H-imidazole-4-acetate: Similar structure but lacks the methyl group on the phenyl ring.
Methyl 5-hydroxy-2-(4-chlorophenyl)-alpha-oxo-1H-imidazole-4-acetate: Similar structure but has a chlorine atom instead of a methyl group.
Uniqueness
Methyl 5-hydroxy-2-(4-methylphenyl)-alpha-oxo-1H-imidazole-4-acetate is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
40312-25-2 |
|---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
methyl 2-[4-hydroxy-2-(4-methylphenyl)-1H-imidazol-5-yl]-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-7-3-5-8(6-4-7)11-14-9(12(17)15-11)10(16)13(18)19-2/h3-6,17H,1-2H3,(H,14,15) |
InChI Key |
IYCBBCWBJUPQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)C(=O)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















